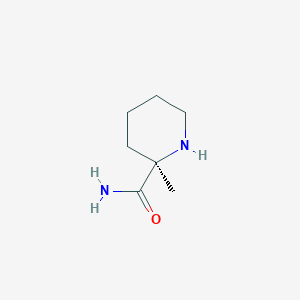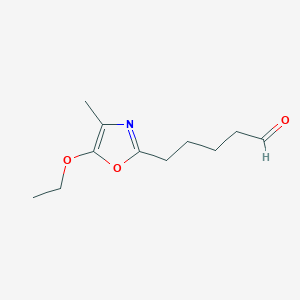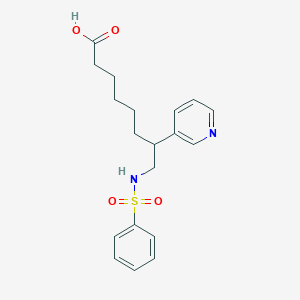
8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid, also known as BPOA, is a small molecule that has been studied extensively in the field of medicinal chemistry. It is a synthetic compound that has been shown to have potential therapeutic applications in a variety of disease states. In
Wirkmechanismus
The mechanism of action of 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid is not fully understood, but it is thought to work by inhibiting specific enzymes and signaling pathways involved in disease processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid has been shown to have various biochemical and physiological effects, including inhibition of HDAC activity, inhibition of NF-κB signaling, and anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth. 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid is its low toxicity, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid and its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit cancer cell growth in vitro and in vivo. Further studies are needed to investigate its efficacy in various cancer models and to determine the optimal dosage and administration route. Another area of interest is its potential use in neurodegenerative diseases, as it has been shown to have neuroprotective effects in vitro. Further studies are needed to investigate its efficacy in animal models of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid and its potential therapeutic applications in various disease states.
Synthesemethoden
The synthesis of 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid involves several steps, including the reaction of 3-pyridinylboronic acid with 8-bromo-1-octanol to form 8-bromo-7-(3-pyridinyl)octanol. This intermediate is then reacted with sodium hydride and benzenesulfonyl chloride to form 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid has been studied for its potential therapeutic applications in a variety of disease states, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
134162-37-1 |
|---|---|
Produktname |
8-(Benzenesulfonamido)-7-(3-pyridinyl)octanoic acid |
Molekularformel |
C19H24N2O4S |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
8-(benzenesulfonamido)-7-pyridin-3-yloctanoic acid |
InChI |
InChI=1S/C19H24N2O4S/c22-19(23)12-6-1-3-8-17(16-9-7-13-20-14-16)15-21-26(24,25)18-10-4-2-5-11-18/h2,4-5,7,9-11,13-14,17,21H,1,3,6,8,12,15H2,(H,22,23) |
InChI-Schlüssel |
IHYHXWDRZIXCRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CCCCCC(=O)O)C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CCCCCC(=O)O)C2=CN=CC=C2 |
Synonyme |
8-(benzenesulfonamido)-7-(3-pyridinyl)octanoic acid 8-BSPOA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





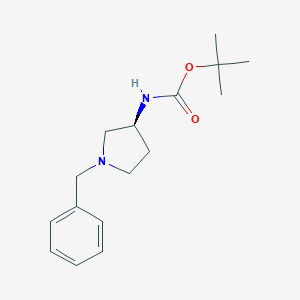
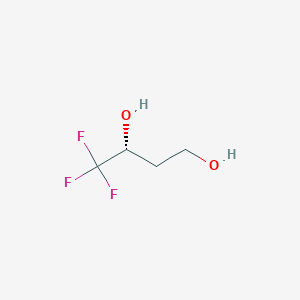
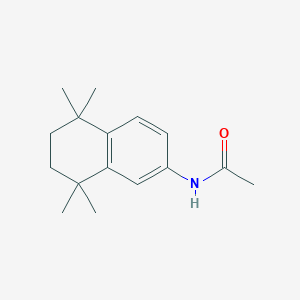
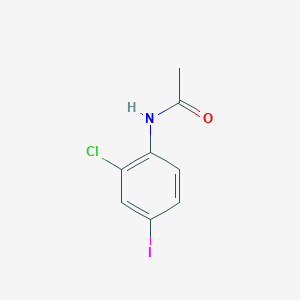
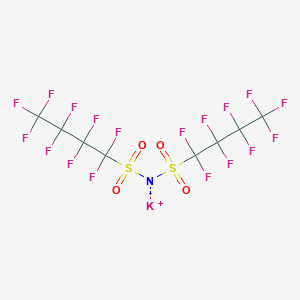
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
